2,3-Dichlorobenzaldehyde
Overview
Description
2,3-Dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₄Cl₂O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and functional properties .
Mechanism of Action
Target of Action
It has been used in the preparation of various compounds, suggesting that it may interact with a variety of molecular targets .
Mode of Action
It has been used in the synthesis of compounds such as 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1h-pyrazol-3(2h)-one and ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These reactions suggest that 2,3-Dichlorobenzaldehyde may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is reported to be 1.77 (iLOGP) and 2.96 (XLOGP3) . These properties may impact the bioavailability of this compound.
Result of Action
It is known to cause skin burns, eye damage, and respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be toxic to aquatic algae and cyanobacteria . Furthermore, it is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,3-Dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other organic compounds . It interacts with enzymes and proteins through its aldehyde functional group, which can form covalent bonds with amino groups in proteins. This interaction can lead to the formation of Schiff bases, which are important intermediates in various biochemical pathways . Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause oxidative damage to tissues and organs, leading to inflammation and cell death . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation . The compound can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it to its corresponding carboxylic acid . This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound can interact with cofactors such as NAD+ and NADH, influencing redox reactions and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . This localization can influence the compound’s biochemical activity and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the continuous oxidation of 2,3-dichlorotoluene using metal ion complexes of cobalt, molybdenum, and bromine as catalysts . Another method involves the reaction of diazo salts prepared from 2,3-dichloroaniline hydrochloride with formaldoxime .
Industrial Production Methods: In industrial settings, the continuous oxidation method is preferred due to its efficiency and scalability. The process typically involves the use of a reactor where 2,3-dichlorotoluene is oxidized in the presence of catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3-dichlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Oxidation: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichlorobenzaldehyde
- 2,6-Dichlorobenzaldehyde
- 3,4-Dichlorobenzaldehyde
- 3,5-Dichlorobenzaldehyde
Comparison: 2,3-Dichlorobenzaldehyde is unique due to the position of the chlorine atoms, which affects its reactivity and physical properties. For example, 2,4-dichlorobenzaldehyde has chlorine atoms at the 2nd and 4th positions, leading to different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
2,3-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLNAVBOAMOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064239 | |
Record name | 2,3-Dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-18-5, 31155-09-6 | |
Record name | 2,3-Dichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6334-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dichlorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031155096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobenzaldehyde | |
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Record name | Benzaldehyde, dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,3-Dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DICHLOROBENZALDEHYDE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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